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Introduction

Ervogastat (PF-06865571) is an investigational, orally available, small-molecule inhibitor of
diacylglycerol O-acyltransferase 2 (DGAT2).[1] Developed by Pfizer, it is currently in Phase 2
clinical development for the treatment of non-alcoholic steatohepatitis (NASH), a severe form of
non-alcoholic fatty liver disease (NAFLD).[2][3][4] NASH is characterized by hepatic steatosis,
inflammation, and hepatocellular injury, which can progress to fibrosis, cirrhosis, and
hepatocellular carcinoma.

DGAT2 is a key enzyme in the final step of triglyceride synthesis. By selectively inhibiting
DGAT2, Ervogastat aims to reduce the accumulation of triglycerides in the liver, a central
pathogenic feature of NASH.[5][6] This technical guide provides a comprehensive overview of
the currently available pharmacokinetic and pharmacodynamic data for Ervogastat, based on
preclinical and clinical studies.

Pharmacokinetics
Preclinical Profile

Detailed pharmacokinetic parameters of Ervogastat in preclinical species are essential for
understanding its absorption, distribution, metabolism, and excretion (ADME) profile and for
informing clinical dose selection. The discovery of Ervogastat involved modifications to a
prototype inhibitor to enhance its metabolic stability and overall pharmacokinetic properties.[7]
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Table 1: Preclinical Pharmacokinetic Parameters of Ervogastat

Route . .
AUC . Bioavail
] of Cmax Tmax Half-life .
Species L Dose (ng-him ability
Adminis (ng/imL) (h) (t%2) (h)
i L) (%)
tration
Data not Data not Datanot Datanot Datanot Datanot
Rat Oral availabl availabl availabl availabl availabl availabl
e e e e e e
Data not Data not Data not Data not Data not Data not
Dog Oral

available available available available available available

Data not Data not Data not Data not Data not Data not
Monkey Oral _ _ _ _ _ _
available available available available available available

Quantitative data from preclinical studies are not yet publicly available in the reviewed
literature.

Clinical Pharmacokinetics

A Phase 1, open-label, fixed-sequence, two-period study (NCT04800349/C2541007) was
conducted in six healthy adult male participants to assess the ADME of radiolabeled
Ervogastat.[1] The study involved a single 300 mg oral dose of [14C]PF-06865571 and, after a
washout period, a single 100 pug intravenous dose of [14C]PF-06865571.[1]

Table 2: Human Pharmacokinetic Parameters of Ervogastat
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Parameter

Absorption

Value

Study Population

Bioavailability (F)

Data not available

Healthy Males

Tmax (oral)

Data not available

Healthy Males

Distribution

Volume of Distribution (Vd)

Data not available

Healthy Males

Metabolism
Primary Metabolizing Enzyme CYP3A In vitro data[6][8]
Major Metabolites M2 and M6[1] Healthy Males

Elimination

Terminal Elimination Half-life
(%)

1.45 - 5.22 hours (single oral
doses of 5-1500 mg)

Healthy Volunteers

Total Excretion (Oral Dose)

~79% of the administered
radioactive dose recovered in

urine and feces[1]

Healthy Males

Total Excretion (IV Dose)

~70% of the administered
radioactive dose recovered in

urine and feces[1]

Healthy Males

Drug-Drug Interactions

| Effect on Ervogastat PK (with Clesacostat) | No clinically meaningful differences in systemic
exposure[8] | Healthy Volunteers |

Pharmacodynamics
Preclinical Evidence

In a preclinical model, rats fed a Western diet exhibited elevated plasma and hepatic
triglycerides. Treatment with Ervogastat demonstrated a reduction in both plasma and hepatic
triglycerides, supporting the compound's mechanism of action.
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Clinical Evidence

The pharmacodynamic effects of Ervogastat have been evaluated in patients with NAFLD and
MASH (Metabolic dysfunction-associated steatohepatitis), primarily by measuring the change in
liver fat content using magnetic resonance imaging-proton density fat fraction (MRI-PDFF).

A randomized, double-blind, placebo-controlled Phase 2a study in 48 patients with NAFLD
evaluated two doses of Ervogastat (50 mg and 300 mg) administered twice daily for 14 days.

[°]

Table 3: Pharmacodynamic Effects of Ervogastat Monotherapy in NAFLD Patients (14-day
study)

Ervogastat 50 mg Ervogastat 300 mg

Parameter Placebo (n=16)
BID (n=17) BID (n=15)

Mean % Change in
Whole Liver Fat -10.94% -32.62% -41.14%
from Baseline

Change in Serum Statistically significant  Statistically significant
) ) Not reported ) )

Triglycerides reduction vs. placebo reduction vs. placebo

Change in Plasma Statistically significant  Statistically significant
Not reported ] ]

PCSK9 reduction vs. placebo reduction vs. placebo

Source: Saxena, A. et al. 70th Annu Meet Am Assoc Study Liver Dis (AASLD) (Nov 8-12,
Boston) 2019, Abst 2127.[9]

The MIRNA trial (NCT04321031) was a larger Phase 2, randomized, double-blind, double-
dummy study in 255 patients with biopsy-confirmed MASH and F2-F3 fibrosis.[2] This study
evaluated several doses of Ervogastat monotherapy (25 mg, 75 mg, 150 mg, and 300 mg
twice daily) and two combination regimens with the acetyl-CoA carboxylase (ACC) inhibitor,
clesacostat, over 48 weeks.[2] The primary endpoint was a composite of MASH resolution
without worsening of fibrosis or fibrosis improvement of at least one stage without worsening of
MASH.[2]

Table 4: Primary Endpoint Achievement in the MIRNA Phase 2 Study (48 weeks)

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b10831021?utm_src=pdf-body
https://www.benchchem.com/product/b10831021?utm_src=pdf-body
https://www.bioworld.com/articles/674921-pfizer-presents-early-clinical-data-for-pf-06865571-and-pf-05221304?v=preview
https://www.benchchem.com/product/b10831021?utm_src=pdf-body
https://www.bioworld.com/articles/674921-pfizer-presents-early-clinical-data-for-pf-06865571-and-pf-05221304?v=preview
https://pubmed.ncbi.nlm.nih.gov/40753985/
https://www.benchchem.com/product/b10831021?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40753985/
https://pubmed.ncbi.nlm.nih.gov/40753985/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Proportion Achieving

Treatment Group N . .
Primary Endpoint

Placebo 34 38%
Ervogastat 25 mg BID 35 46%
Ervogastat 75 mg BID 48 Data not fully disclosed
Ervogastat 150 mg BID 42 Data not fully disclosed
Ervogastat 300 mg BID 31 Data not fully disclosed
Ervogastat 150 mg + ) )

35 Met primary endpoint
Clesacostat 5 mg BID
Ervogastat 300 mg + ] ]

30 Met primary endpoint

Clesacostat 10 mg BID

While specific percentages for all monotherapy arms are not available, all Ervogastat

experimental groups showed greater effects on MASH resolution without worsening of fibrosis
than with placebo alone.[2] Ervogastat monotherapy did not meet the primary endpoint.[2]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the design of the key clinical studies, the following

diagrams are provided in the DOT language for Graphviz.
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Caption: Mechanism of action of Ervogastat in inhibiting triglyceride synthesis.
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Caption: Workflow of the Phase 1 ADME study (NCT04800349/C2541007).

Experimental Protocols
Human ADME Study (NCT04800349/C2541007)

This Phase 1 study in healthy male volunteers was designed to characterize the absorption,

metabolism, and excretion of Ervogastat.[1]

Study Design: Open-label, fixed-sequence, two-period study.
Participants: 6 healthy adult males.[1]
Period 1: Administration of a single 300 mg oral dose of [14C]Ervogastat.

Washout: A sufficient period to ensure clearance of the drug.
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e Period 2: Administration of a single 100 pg intravenous microdose of [14C]Ervogastat.

o Sample Collection: Serial collection of blood, urine, and feces throughout the study periods.

[1]

» Analysis: Quantification of total radioactivity, as well as concentrations of unchanged
Ervogastat and its metabolites in all matrices to determine mass balance, routes of
excretion, and metabolic pathways.[1]

MIRNA Phase 2 Study in MASH (NCT04321031)

This Phase 2 study was designed to evaluate the efficacy and safety of Ervogastat as a
monotherapy and in combination with Clesacostat in patients with MASH and significant
fibrosis.[2][10][11]

e Study Design: Randomized, double-blind, double-dummy, placebo-controlled, parallel-group

study.
o Participants: 255 adults with biopsy-confirmed MASH and fibrosis stage F2 or F3.[2]

e Treatment Arms:

[e]

Placebo twice daily

o Ervogastat 25 mg twice daily

o Ervogastat 75 mg twice daily

o Ervogastat 150 mg twice daily

o Ervogastat 300 mg twice daily

o Ervogastat 150 mg + Clesacostat 5 mg twice daily

o Ervogastat 300 mg + Clesacostat 10 mg twice daily
o Treatment Duration: 48 weeks.[2]

e Primary Endpoint: A composite of:
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o Resolution of MASH with no worsening of liver fibrosis.

o Improvement in liver fibrosis by at least one stage with no worsening of MASH.[2]

o Key Secondary/Exploratory Endpoints:
o Change from baseline in liver fat content assessed by MRI-PDFF.
o Changes in liver enzymes and other non-invasive markers of liver injury and fibrosis.

o Safety and tolerability.

Conclusion

Ervogastat, a selective DGAT?2 inhibitor, has demonstrated a clear pharmacodynamic effect in
reducing hepatic steatosis in patients with NAFLD and MASH. Its pharmacokinetic profile is
characterized by oral availability and metabolism primarily via CYP3A. While Ervogastat
monotherapy showed a positive effect on MASH resolution compared to placebo in the MIRNA
trial, it did not meet the primary endpoint. However, the combination with the ACC inhibitor
Clesacostat showed a more pronounced effect, meeting the primary endpoint in the same
study.[2] The ongoing and future clinical development will further delineate the therapeutic
potential of Ervogastat, both as a monotherapy and as part of a combination regimen, for the
treatment of NASH. The favorable safety and tolerability profile observed thus far supports its
continued investigation in this patient population with a high unmet medical need.[2][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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pharmacodynamics-of-ervogastat]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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